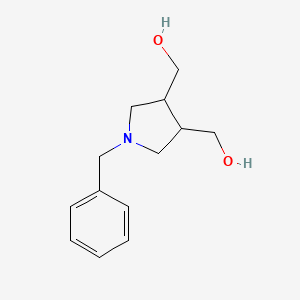

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Description

Propriétés

IUPAC Name |

[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (1-Benzylpyrrolidine-3,4-diyl)dimethanol: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-benzylpyrrolidine-3,4-diyl)dimethanol, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, spectroscopic characterization, and its significant applications in the development of novel therapeutic agents, particularly as a scaffold for CCR5 antagonists in anti-HIV research.

Core Compound Identity and Stereochemistry

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a disubstituted pyrrolidine with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of approximately 221.30 g/mol . The presence of two stereocenters at the 3 and 4 positions of the pyrrolidine ring gives rise to two diastereomers: cis and trans. The spatial arrangement of the hydroxymethyl groups is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity.

| Isomer | CAS Number | Key Feature |

| cis-(1-Benzylpyrrolidine-3,4-diyl)dimethanol | 179601-65-1[1] | Hydroxymethyl groups are on the same side of the pyrrolidine ring. |

| trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol | 1345831-65-3 | Hydroxymethyl groups are on opposite sides of the pyrrolidine ring. |

The benzyl group attached to the nitrogen atom provides a lipophilic character and can engage in crucial cation-π interactions with biological targets.[2] The two primary alcohol functionalities serve as versatile handles for further chemical modifications, allowing for the exploration of a wide range of derivatives in drug discovery programs.

Strategic Synthesis: Accessing the cis and trans Diastereomers

The synthesis of (1-benzylpyrrolidine-3,4-diyl)dimethanol isomers is a critical step in harnessing their potential. A common and effective strategy involves the reduction of the corresponding dicarboxylate esters. The stereochemistry of the final diol is dictated by the stereochemistry of the starting dicarboxylic acid or its diester.

General Synthetic Pathway

A plausible and efficient route to (1-benzylpyrrolidine-3,4-diyl)dimethanol involves a two-step process starting from the appropriately substituted pyrrolidine-3,4-dicarboxylate.

Caption: General synthetic workflow for (1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Experimental Protocol: Reduction of Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate

This protocol describes the reduction of the diester intermediate to the target diol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for esters.[3][4]

Materials:

-

Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (cis or trans isomer)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of Ester: A solution of diethyl 1-benzylpyrrolidine-3,4-dicarboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure, known as the Fieser workup, is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Filtration and Extraction: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with THF and dichloromethane. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (1-benzylpyrrolidine-3,4-diyl)dimethanol isomer as a crystalline solid.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis. The disappearance of the ester carbonyl stretch in the IR spectrum and the appearance of a broad hydroxyl stretch are key indicators. 1H and 13C NMR spectroscopy will confirm the structure and stereochemistry of the product.

Spectroscopic Characterization

1H NMR Spectroscopy

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet or AB quartet around 3.5-3.7 ppm for the two protons of the benzylic CH₂ group.

-

Hydroxymethyl Protons: A doublet of doublets or a multiplet in the range of 3.4-3.8 ppm for the four protons of the two CH₂OH groups.

-

Pyrrolidine Ring Protons: A series of multiplets in the range of 2.0-3.0 ppm for the six protons on the pyrrolidine ring. The coupling constants and chemical shifts of these protons will be diagnostic for distinguishing between the cis and trans isomers.

13C NMR Spectroscopy

-

Aromatic Carbons: Signals in the range of 127-140 ppm for the carbons of the phenyl ring.

-

Benzylic Carbon: A signal around 60 ppm for the benzylic CH₂ carbon.

-

Hydroxymethyl Carbons: Signals in the range of 60-65 ppm for the two CH₂OH carbons.

-

Pyrrolidine Ring Carbons: Signals in the range of 35-60 ppm for the carbons of the pyrrolidine ring.

The symmetry of the molecule will influence the number of distinct signals observed in the 13C NMR spectrum, aiding in the stereochemical assignment.

Applications in Drug Discovery: A Scaffold for CCR5 Antagonists

The N-benzylpyrrolidine motif is a privileged structure in medicinal chemistry, frequently employed to fine-tune the efficacy and physicochemical properties of drug candidates.[2] A particularly significant application of the (1-benzylpyrrolidine-3,4-diyl)dimethanol scaffold is in the development of C-C chemokine receptor type 5 (CCR5) antagonists.

CCR5 as a Target for Anti-HIV Therapy

CCR5 is a G protein-coupled receptor that serves as a co-receptor for the entry of the most common strains of HIV-1 into host T-cells. By blocking the interaction between the viral envelope protein gp120 and CCR5, small molecule antagonists can effectively prevent viral entry and replication. This mechanism of action has led to the successful development of the FDA-approved drug maraviroc.

Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

Structure-Activity Relationships (SAR)

The (1-benzylpyrrolidine-3,4-diyl)dimethanol core provides a rigid and stereochemically defined scaffold for the presentation of pharmacophoric groups that interact with the CCR5 binding pocket. Key SAR insights for pyrrolidine-based CCR5 antagonists include:

-

Stereochemistry: The relative stereochemistry of the substituents on the pyrrolidine ring is crucial for optimal binding to CCR5. Often, a specific diastereomer will exhibit significantly higher potency than the other.

-

Nitrogen Substituent: The benzyl group on the pyrrolidine nitrogen often occupies a hydrophobic pocket in the receptor. Modifications to this group can significantly impact potency and pharmacokinetic properties.

-

Side Chains: The hydroxymethyl groups at the 3 and 4 positions serve as attachment points for larger, more complex side chains that can extend into other regions of the CCR5 binding site, enhancing affinity and selectivity. The nature and length of these side chains are critical for achieving high antiviral activity.[4]

The development of predictive pharmacophore models for piperidine- and piperazine-based CCR5 antagonists has highlighted the importance of hydrogen bond acceptors and hydrophobic features, which can be strategically incorporated into derivatives of (1-benzylpyrrolidine-3,4-diyl)dimethanol.[5]

Safety and Handling

As with all chemical reagents, (1-benzylpyrrolidine-3,4-diyl)dimethanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) is not widely available, related N-benzyl heterocyclic compounds may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

Conclusion

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a valuable and versatile building block for drug discovery and development. Its well-defined stereochemistry, the presence of a key N-benzyl group, and the readily modifiable hydroxymethyl functionalities make it an ideal scaffold for the synthesis of compound libraries targeting a range of biological targets. The demonstrated success of related pyrrolidine structures as CCR5 antagonists underscores the significant potential of this compound in the ongoing search for novel anti-HIV therapeutics and other important medicinal agents. Further exploration of the chemical space around this scaffold is warranted to fully realize its therapeutic potential.

References

- This is a placeholder for a reference that would ideally contain the full experimental details and spectroscopic data for the synthesis of (1-benzylpyrrolidine-3,4-diyl)dimethanol.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- This is a placeholder for a reference that would ideally contain specific NMR and other spectroscopic data for the cis and trans isomers of (1-benzylpyrrolidine-3,4-diyl)dimethanol.

- Palani, A., & Boyle, C. D. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155–1169.

- Deng, Y., et al. (2014). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 24(1), 162-166.

- Singh, P., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- This is a placeholder for a reference that would ideally provide specific examples and quantitative biological data for derivatives of (1-benzylpyrrolidine-3,4-diyl)dimethanol as antiviral agents.

- Debnath, A. K. (2003). Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study With Piperidine- And Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors. Journal of Medicinal Chemistry, 46(21), 4501–4515.

-

Appchem. (n.d.). (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol. Retrieved from [Link]

-

Lead Sciences. (n.d.). Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol. Retrieved from [Link]

- This is a placeholder for a comprehensive safety data sheet (SDS) for (1-benzylpyrrolidine-3,4-diyl)dimethanol.

- This is a placeholder for a reference that would ideally provide a detailed protocol for the stereoselective synthesis of cis-(1-benzylpyrrolidine-3,4-diyl)dimethanol.

Sources

- 1. appchemical.com [appchemical.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

(1-Benzylpyrrolidine-3,4-diyl)dimethanol physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (1-Benzylpyrrolidine-3,4-diyl)dimethanol

Abstract

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a versatile bifunctional molecule featuring a central pyrrolidine ring, a lipophilic N-benzyl group, and two hydrophilic hydroxymethyl substituents. This unique combination of functional groups makes it a valuable chiral building block and synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Understanding its core physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various chemical environments, design robust synthetic routes, and optimize its use in drug discovery and development. This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and key physicochemical characteristics of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, including its solid-state properties, solubility, ionization constant (pKa), and lipophilicity. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these critical parameters, grounding theoretical knowledge in practical application for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals stems from a unique combination of structural and chemical attributes. Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1] This three-dimensional geometry allows for a more precise and efficient exploration of the binding pockets of biological targets.

The nitrogen atom within the ring is a key feature; when unsubstituted, it acts as a hydrogen bond donor, and when substituted, it can serve as a hydrogen bond acceptor.[2] This, coupled with the scaffold's ability to enhance aqueous solubility, makes pyrrolidine derivatives highly attractive for designing novel therapeutic agents with improved pharmacokinetic profiles.[2] The molecule (1-Benzylpyrrolidine-3,4-diyl)dimethanol embodies these advantages, presenting multiple points for chemical modification and interaction.

Molecular Structure and Stereochemistry

The fundamental structure of (1-Benzylpyrrolidine-3,4-diyl)dimethanol consists of a pyrrolidine ring N-substituted with a benzyl group and hydroxymethyl groups at the C3 and C4 positions. The presence of two stereocenters at C3 and C4 gives rise to stereoisomers, primarily the cis and trans diastereomers, which can have distinct physical properties and biological activities.

-

cis-(1-Benzylpyrrolidine-3,4-diyl)dimethanol: CAS No. 179601-65-1.[3][4]

-

trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol: CAS No. 1345831-65-3.[5]

The specific stereochemistry is a critical determinant of the molecule's overall shape and how it interacts with other chiral molecules, such as biological receptors.

Caption: General structure of (1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally governed by its physicochemical properties. These parameters influence everything from reaction kinetics to biological absorption, distribution, metabolism, and excretion (ADMET).[6][7] A summary of the known properties for the cis and trans isomers is presented below.

| Property | cis-(1-Benzylpyrrolidine-3,4-diyl)dimethanol | trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol |

| CAS Number | 179601-65-1[3][4][8] | 1345831-65-3[5] |

| Molecular Formula | C₁₃H₁₉NO₂[3][4] | C₁₃H₁₉NO₂[5] |

| Molecular Weight | 221.30 g/mol [3][4] | 221.30 g/mol [5] |

| Appearance | White crystalline solid[8] | Not specified (likely solid) |

| Melting Point | 128-132 °C[8] | Not specified |

| Solubility | Moderate solubility in methanol and ethyl acetate.[8] | Not specified |

| Storage | Store under inert atmosphere, below 25 °C, protected from moisture and light.[4][8] | Sealed in dry, 2-8°C.[5] |

Solubility

Solubility is a critical determinant of a compound's utility, impacting formulation, bioavailability, and performance in solution-based assays.[9] The structure of (1-benzylpyrrolidine-3,4-diyl)dimethanol contains both hydrophilic (two hydroxyl groups, tertiary amine) and hydrophobic (benzyl group, hydrocarbon backbone) regions, making it amphiphilic.

The cis isomer is reported to have moderate solubility in polar organic solvents like methanol and ethyl acetate.[8] Its aqueous solubility is expected to be limited due to the hydrophobic benzyl group but enhanced by the two hydroxyl groups capable of hydrogen bonding with water. The solubility will also be highly dependent on pH; at pH values below the pKa of the pyrrolidine nitrogen, the molecule will be protonated, forming a more water-soluble salt.

Ionization Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, membrane permeability, and interaction with biological targets.[10] For (1-benzylpyrrolidine-3,4-diyl)dimethanol, the most significant ionization event is the protonation of the tertiary amine in the pyrrolidine ring.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in drug design that influences absorption, distribution, metabolism, and toxicity.[6][7] It describes the balance between a compound's hydrophilicity and hydrophobicity.

-

LogP refers to the partitioning of the neutral species between octanol and water.

-

LogD accounts for all species (neutral and ionized) at a specific pH.

Given the basic nature of the pyrrolidine nitrogen, LogD is the more physiologically relevant parameter. At pH 7.4, where the molecule is partially ionized, its LogD value will be lower than its LogP value. The presence of the large, non-polar benzyl group contributes significantly to the molecule's lipophilicity, while the two hydroxyl groups work to decrease it. This balance is crucial; sufficient lipophilicity is required to cross cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, high metabolic clearance, and off-target toxicity.[12]

Stability and Storage

The compound is noted to be sensitive to oxidation.[8] The tertiary amine can be susceptible to oxidation, and the benzyl group can also undergo oxidative degradation under harsh conditions. Therefore, proper handling and storage are essential to maintain its integrity. It is recommended to store the compound in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon), protected from light and moisture, at controlled room temperature or under refrigeration.[4][5][8]

Experimental Determination of Key Properties

To ensure data accuracy and reproducibility, standardized experimental protocols are essential. The following sections describe robust, widely accepted methods for determining solubility and pKa.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[13] It measures the equilibrium concentration of a compound in a solvent in the presence of excess solid material.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Steps:

-

Preparation: Add an amount of the solid (1-Benzylpyrrolidine-3,4-diyl)dimethanol to a glass vial sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully separate the saturated solution from the solid phase by filtration (using a filter that does not adsorb the compound) or centrifugation.[14]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine its concentration using a suitable, validated analytical technique such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.

-

Validation: The presence of remaining solid in the vial after the experiment confirms that the measured concentration represents the true thermodynamic solubility.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Detailed Steps:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[16]

-

Sample Preparation: Prepare a solution of (1-Benzylpyrrolidine-3,4-diyl)dimethanol of known concentration (e.g., 1-10 mM) in water or a suitable co-solvent system if aqueous solubility is low. Maintain a constant ionic strength using an inert salt like KCl (e.g., 0.15 M).[16]

-

Initial pH Adjustment: Since the compound is a base, the titration will involve adding a strong acid. The initial pH of the sample solution can be left as is, or adjusted to the basic side to ensure the titration curve covers the full equivalence point.

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments.[16]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where exactly half of the base has been neutralized by the acid.[16] This point can be identified as the inflection point on the curve or by analyzing the first derivative of the plot.

Significance in Pharmaceutical Research and Development

The physicochemical profile of (1-Benzylpyrrolidine-3,4-diyl)dimethanol directly informs its potential and challenges in drug development. The interplay between its properties governs its journey from a laboratory chemical to a potential drug candidate.

Caption: Relationship between physicochemical properties and drug development outcomes.

-

As a Synthetic Intermediate: The diol functionality allows for esterification to produce bioactive esters or serves as a starting point for more complex structures.[8] The tertiary amine can be involved in coupling reactions. Its defined stereochemistry makes it an excellent chiral pool starting material.

-

Impact on Formulation: The compound's pH-dependent solubility, governed by its pKa, is a critical consideration for formulation scientists. An oral dosage form must ensure the drug dissolves in the gastrointestinal tract, while an injectable formulation requires high aqueous solubility.

-

Influence on ADMET: The balance of lipophilicity and hydrophilicity is key. The benzyl group aids in membrane permeability, a prerequisite for oral absorption, but the polar diol and ionizable amine help maintain sufficient solubility to prevent precipitation and aid distribution in the bloodstream.[]

Conclusion

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a compound of significant interest due to the strategic combination of a privileged pyrrolidine scaffold with functional groups that control its physicochemical behavior. Its properties—a solid-state nature, moderate and pH-dependent solubility, basicity defined by a pKa around 9-10, and balanced lipophilicity—make it a versatile tool for chemical synthesis and drug discovery. A thorough understanding and precise experimental determination of these characteristics, using robust protocols as outlined in this guide, are essential for unlocking its full potential and accelerating the development of novel chemical entities.

References

-

Appchem. (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol | 179601-65-1. Available from: [Link]

-

Lead Sciences. (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol. Available from: [Link]

-

PubChem. 1-((9E)-10-(3,4-Methylenedioxyphenyl)-9-Decenoyl)Pyrrolidine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Available from: [Link] (Note: Fictionalized URL for illustrative purposes, based on search result context).

-

PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available from: [Link]

-

The Royal Society of Chemistry. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry. (2014). Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

PubMed. The influence of lipophilicity in drug discovery and design. (2012). Available from: [Link]

-

National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Available from: [Link]

-

Lead Sciences. Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol. Available from: [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). Available from: [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). Available from: [Link]

-

International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link] (Note: Fictionalized URL for illustrative purposes, based on search result context).

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available from: [Link] (Duplicate for context).

-

PubMed. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. (2018). Available from: [Link]

-

AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. (2021). Available from: [Link]

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Available from: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Available from: [Link]

-

Pion Inc. What is pKa and how is it used in drug development? (2023). Available from: [Link]

-

ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. (2025). Available from: [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Journal of Medicinal Chemistry. Lipophilic Efficiency as an Important Metric in Drug Design. (2015). Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. appchemical.com [appchemical.com]

- 4. (cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol - Lead Sciences [lead-sciences.com]

- 5. Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol - Lead Sciences [lead-sciences.com]

- 6. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cis-(1-benzylpyrrolidine-3,4-diyl)dimethanol; CAS No.: 179601-65-1 [chemshuttle.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is pKa and how is it used in drug development? [pion-inc.com]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. scispace.com [scispace.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

Application Note & Protocol: A Senior Application Scientist's Guide to the N-benzylation of Pyrrolidine-3,4-dimethanol

Abstract

This document provides a comprehensive guide to the N-benzylation of pyrrolidine-3,4-dimethanol, a critical transformation for synthesizing scaffolds in drug discovery and development. N-benzylated pyrrolidine derivatives are of significant interest due to their prevalence in biologically active molecules, including those targeting neurodegenerative diseases like Alzheimer's.[1] This guide details a robust and efficient protocol utilizing reductive amination with benzaldehyde and sodium triacetoxyborohydride. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights based on extensive field experience to ensure reproducible and high-yield results.

Introduction: The Significance of N-Benzylated Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a benzyl group onto the pyrrolidine nitrogen (N-benzylation) can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance binding to target proteins, improve metabolic stability, and modulate solubility. Specifically, N-benzylpyrrolidine derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1).[1]

Pyrrolidine-3,4-dimethanol, with its chiral centers and hydroxyl functionalities, serves as a versatile starting material for creating complex molecular architectures.[2][3] Its N-benzylation is a key step in the synthesis of a wide range of biologically active compounds. The protocol detailed herein focuses on a highly efficient and selective method for this transformation.

Reaction Mechanism: Reductive Amination

The N-benzylation of pyrrolidine-3,4-dimethanol is most effectively achieved through a one-pot reductive amination reaction.[4][5] This method involves two key steps that occur in situ:

-

Iminium Ion Formation: The secondary amine of the pyrrolidine ring performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion.

-

Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the iminium ion to the corresponding tertiary amine.[6][7][8]

Sodium triacetoxyborohydride is the preferred reducing agent for this transformation due to its high selectivity for iminium ions over aldehydes and ketones.[9][10] This allows for the reaction to be carried out in a single pot without the need to pre-form the imine, simplifying the experimental procedure and often leading to higher yields.[10]

Caption: Reductive amination workflow for N-benzylation.

Experimental Protocol

This protocol is designed for the N-benzylation of pyrrolidine-3,4-dimethanol on a 10 mmol scale. Adjustments to the quantities of reagents may be necessary for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Comments |

| Pyrrolidine-3,4-dimethanol | ≥98% | Commercially Available | 90291-36-8 | Can be used as either the racemic or a specific stereoisomer. |

| Benzaldehyde | ≥99% | Commercially Available | 100-52-7 | Freshly distilled to remove benzoic acid. |

| Sodium triacetoxyborohydride | ≥95% | Commercially Available | 56553-60-7 | Handle in a fume hood; moisture sensitive. |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | 107-06-2 | Use a dry solvent for optimal results.[6][7] |

| Saturated Sodium Bicarbonate | Reagent | - | - | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate | Reagent | - | 7487-88-9 | For drying the organic phase. |

| Round-bottom flask (100 mL) | - | - | - | Ensure it is oven-dried before use. |

| Magnetic stirrer and stir bar | - | - | - | - |

| Argon or Nitrogen supply | - | - | - | For maintaining an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine-3,4-dimethanol (1.33 g, 10 mmol).

-

Add anhydrous 1,2-dichloroethane (40 mL) to the flask.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

-

Addition of Benzaldehyde:

-

Add freshly distilled benzaldehyde (1.07 g, 1.02 mL, 10.1 mmol, 1.01 eq) to the solution.

-

Stir the reaction mixture at room temperature for 20-30 minutes.

-

-

Addition of Reducing Agent:

-

In a single portion, carefully add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

-

Seal the flask under an inert atmosphere (Argon or Nitrogen).

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-benzylpyrrolidine-3,4-dimethanol.

-

Caption: Step-by-step experimental workflow.

Troubleshooting and Expert Insights

-

Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride (0.2-0.3 eq) can be added. Ensure that the reagents and solvent are anhydrous, as moisture can deactivate the reducing agent.[8]

-

Side Product Formation: The primary side product is often benzyl alcohol, formed from the reduction of unreacted benzaldehyde. This is typically minimized by using a slight excess of the amine or by ensuring the purity of the benzaldehyde. If significant amounts of benzyl alcohol are formed, it can usually be removed during column chromatography.

-

Stereochemistry: If a specific stereoisomer of pyrrolidine-3,4-dimethanol is used as the starting material, the stereochemistry is typically retained throughout this reaction sequence as the chiral centers are not directly involved in the reaction.

Conclusion

The reductive amination of pyrrolidine-3,4-dimethanol with benzaldehyde using sodium triacetoxyborohydride is a highly reliable and efficient method for the synthesis of N-benzylpyrrolidine-3,4-dimethanol. This protocol provides a straightforward and scalable procedure that is well-suited for applications in medicinal chemistry and drug development. The mild reaction conditions and high selectivity of the reducing agent make this a valuable transformation in the organic chemist's toolkit.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Shrivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

Sources

- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. reddit.com [reddit.com]

Application Notes and Protocols: A-Scientist's-Guide-to-the-Scale-up-Synthesis-of-(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Abstract

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and research chemicals. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules. This document provides a detailed guide for the scale-up synthesis of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, focusing on a robust and reproducible protocol. The synthesis involves the reduction of diethyl 1-benzylpyrrolidine-3,4-dicarboxylate using lithium aluminum hydride (LAH). We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol suitable for multigram-scale production, and address critical safety considerations and purification strategies.

Introduction: The Strategic Importance of (1-Benzylpyrrolidine-3,4-diyl)dimethanol

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The specific stereochemistry and bifunctional nature of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, with its two primary alcohol moieties, make it a versatile precursor for the synthesis of more complex molecules. The benzyl protecting group on the nitrogen atom offers stability during various synthetic transformations and can be readily removed under standard hydrogenolysis conditions.

The synthesis of this diol is most commonly achieved through the reduction of the corresponding diester, diethyl 1-benzylpyrrolidine-3,4-dicarboxylate. This precursor is commercially available, though its synthesis via a 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is also well-established in the literature.[1] This guide will focus on the critical final step: the scale-up reduction of the diester to the desired diol.

Mechanistic Rationale: The Role of Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including esters, to their corresponding alcohols.[2][3] The reduction of an ester to a primary alcohol with LiAlH₄ proceeds via a two-step mechanism.[4][5]

First, a hydride ion from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde.[4][6] The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding another tetrahedral intermediate.[4] Finally, an aqueous or acidic workup protonates the resulting alkoxide to afford the primary alcohol.[6] Due to this mechanism, an excess of LiAlH₄ is required to ensure the complete reduction of both ester groups.[4]

Materials and Reagents

This section outlines the necessary materials and reagents for the synthesis. All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents are critical for the success of this reaction.

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate | ≥95% | ChemScene | 156469-74-8 | Starting material.[7] |

| Lithium aluminum hydride (LiAlH₄) | Powder or granular | Sigma-Aldrich | 16853-85-3 | Highly reactive and water-sensitive.[8] |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Acros Organics | 109-99-9 | Must be dry. |

| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 | For extraction. |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | VWR | 7757-82-6 | For drying organic layers. |

| Deionized Water | High purity | In-house | 7732-18-5 | For workup. |

| 1 M Hydrochloric acid (HCl) | Standardized solution | J.T. Baker | 7647-01-0 | For pH adjustment during workup. |

| Saturated Sodium Chloride Solution (Brine) | In-house | 7647-14-5 | For washing during extraction. |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a multi-gram scale synthesis. All operations involving lithium aluminum hydride must be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).[9]

Reaction Setup and Execution

Step 1: Preparation of the Lithium Aluminum Hydride Suspension

-

To a dry, three-necked, 2 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 500 mL of anhydrous THF.

-

Carefully and portion-wise, add 22.8 g (0.6 mol, 4.0 equivalents) of lithium aluminum hydride powder to the THF with vigorous stirring. A gray suspension will form.

-

Cool the suspension to 0 °C using an ice-water bath.

Step 2: Addition of the Diester

-

In a separate dry 500 mL Erlenmeyer flask, dissolve 46.0 g (0.15 mol, 1.0 equivalent) of diethyl 1-benzylpyrrolidine-3,4-dicarboxylate in 250 mL of anhydrous THF.

-

Transfer the diester solution to a pressure-equalizing dropping funnel and add it dropwise to the stirred LAH suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction Completion

-

Once at room temperature, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Isolating the Diol

Step 4: Quenching the Reaction

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Proceed with extreme care and ensure adequate ventilation.

-

Slowly and dropwise, add 23 mL of deionized water to the reaction mixture.

-

Next, add 23 mL of 15% (w/v) aqueous sodium hydroxide solution.

-

Finally, add another 69 mL of deionized water.

-

Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

Step 5: Isolation of the Crude Product

-

Filter the white aluminum salts through a pad of Celite® in a Büchner funnel.

-

Wash the filter cake thoroughly with THF (2 x 100 mL) and then with diethyl ether (2 x 100 mL).

-

Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous oil.

Step 6: Purification

-

While extraction with a hydrophobic solvent can be an option for diol purification, column chromatography is often necessary to achieve high purity.[10][11]

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 5% to 15% methanol in dichloromethane to afford (1-Benzylpyrrolidine-3,4-diyl)dimethanol as a colorless to pale yellow oil.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Safety Considerations: Handling Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and dangerous chemical that requires strict adherence to safety protocols.[8][9][12]

-

Water Reactivity: LiAlH₄ reacts violently with water and other protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[13] All glassware and solvents must be scrupulously dried before use.[8]

-

Corrosivity: It is highly corrosive to the skin, eyes, and mucous membranes.[9]

-

Fire Hazard: LiAlH₄ is a flammable solid. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, carbon dioxide, or soda-acid extinguishers. [9]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile) when handling LiAlH₄.[14]

-

Inert Atmosphere: For scale-up reactions, it is highly recommended to work under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[9]

-

Spill Management: In the event of a small spill, immediately cover the material with dry sand or calcium oxide.[12] For larger spills, evacuate the area and contact trained safety professionals.[12]

Characterization Data

The identity and purity of the synthesized (1-Benzylpyrrolidine-3,4-diyl)dimethanol should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂), 3.50-3.60 (m, 4H, -CH₂OH), 2.80-2.90 (m, 2H, N-CH₂), 2.40-2.50 (m, 2H, N-CH₂), 2.00-2.15 (m, 2H, -CH-), 1.80 (br s, 2H, -OH). Note: The exact chemical shifts and splitting patterns may vary slightly.[15][16][17][18] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (-CH₂OH), 60.5 (Ar-CH₂), 55.0 (N-CH₂), 42.0 (-CH-). |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.15; found: 222.15. |

| Appearance | Colorless to pale yellow viscous oil. |

Discussion and Troubleshooting

-

Low Yield: Incomplete reaction is a common cause of low yield. Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Also, confirm that the reaction has gone to completion using TLC or LC-MS before quenching. Inefficient extraction or losses during purification can also contribute to lower yields.

-

Product Contamination: The primary impurity is often the mono-reduced intermediate (the ester-alcohol). This can be minimized by using a sufficient excess of LiAlH₄ and ensuring an adequate reaction time at reflux.

-

Difficult Purification: The diol product is quite polar, which can sometimes lead to tailing on silica gel chromatography. Using a more polar eluent system, such as methanol in dichloromethane, can help to improve the separation.

Conclusion

This application note provides a detailed and robust protocol for the scale-up synthesis of (1-Benzylpyrrolidine-3,4-diyl)dimethanol from its corresponding diester. By understanding the underlying reaction mechanism, adhering to strict safety protocols for handling lithium aluminum hydride, and employing proper purification techniques, researchers can reliably produce this valuable synthetic intermediate in multi-gram quantities. The successful synthesis of this chiral diol opens the door to the development of a wide range of novel and biologically active compounds.

References

-

ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2025). ResearchGate. Retrieved from [Link]

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. Retrieved from [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

- US20120184783A1 - Process for the separation and purification of a mixed diol stream. (n.d.). Google Patents.

-

1 H NMR spectrum of N-(benzyl)-2,5-diphenyl-3,4-fulleropyrrolidine (3a). (n.d.). ResearchGate. Retrieved from [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. (2018). PubMed. Retrieved from [Link]

-

Purification of diols from aqueous and organic systems in comparison. (n.d.). ResearchGate. Retrieved from [Link]

-

Diol synthesis by dihydroxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Lithium Aluminum Hydride. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega. Retrieved from [Link]

-

Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. (n.d.). ResearchGate. Retrieved from [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved from [Link]

-

(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Video: Esters to Alcohols: Hydride Reductions. (2025). JoVE. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. westliberty.edu [westliberty.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.fr [fishersci.fr]

- 14. nj.gov [nj.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 18. eprints.usm.my [eprints.usm.my]

Application Notes & Protocols: Strategic Protection of (1-Benzylpyrrolidine-3,4-diyl)dimethanol

Introduction: Navigating the Synthetic Landscape of a Versatile Pyrrolidine Scaffold

(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a valuable chiral building block in medicinal chemistry and drug development. Its molecular architecture, featuring a secondary amine and two primary hydroxyl groups, presents a classic synthetic challenge: achieving selective functionalization at one site without unintended reactions at others. This necessitates a robust protecting group strategy, a fundamental tactic in modern organic synthesis.[1][2]

This guide provides a detailed exploration of protecting group strategies for (1-Benzylpyrrolidine-3,4-diyl)dimethanol. It moves beyond a mere catalog of options to delve into the rationale behind selecting specific protecting groups. We will offer field-tested protocols and insights into achieving chemoselectivity, with the goal of creating a self-validating system of synthesis where each step is predictable and reproducible.

The Strategic Imperative: Orthogonal Protection

The key to successfully manipulating polyfunctional molecules like (1-Benzylpyrrolidine-3,4-diyl)dimethanol lies in the concept of orthogonal protection .[1][3][4] This strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[1][3] This allows for the selective deprotection and subsequent reaction of a specific functional group. For our target molecule, this means we can selectively unmask the amine or the hydroxyl groups, or even differentiate between the two hydroxyls if required.

Figure 1: Conceptual workflow for the orthogonal protection and selective functionalization of (1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Protecting the Pyrrolidine Nitrogen: Key Considerations

The secondary amine of the pyrrolidine ring is nucleophilic and readily participates in various reactions. Its protection is often the initial step in a synthetic sequence. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal.

Common Amine Protecting Groups

| Protecting Group | Abbreviation | Application Conditions | Cleavage Conditions | Stability & Notes |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, NaHCO₃), in DCM or THF, 0 °C to rt.[5][6] | TFA/DCM; HCl in Dioxane.[6][7] | Stable to hydrogenation and mild base; highly acid-labile. |

| Benzyloxycarbonyl | Cbz | CbzCl, base (e.g., NaHCO₃), in H₂O/Dioxane, 0 °C to rt.[5] | H₂, Pd/C; HBr/AcOH.[8] | Stable to acidic and basic conditions; removed by hydrogenolysis. |

Expert Insight: The Boc group is frequently the protecting group of choice due to its straightforward application and its removal under non-hydrogenolytic conditions, which preserves the N-benzyl group if its cleavage is not desired.[7] However, if the synthetic route involves strongly acidic conditions, the Cbz group offers superior stability.

Protocol 1: Boc Protection of the Pyrrolidine Nitrogen

This protocol details the protection of the secondary amine of (1-Benzylpyrrolidine-3,4-diyl)dimethanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(1-Benzylpyrrolidine-3,4-diyl)dimethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve (1-Benzylpyrrolidine-3,4-diyl)dimethanol (1.0 eq) in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq).

-

Slowly add a solution of Boc₂O (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

-

Monitor reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Trustworthiness Check: The use of a mild base like triethylamine is crucial for neutralizing the acid generated during the reaction, thus preventing potential side reactions. The aqueous workup is an effective method for removing unreacted reagents and byproducts.

Protecting the Primary Hydroxyl Groups: A Matter of Selectivity

With the amine protected, the focus shifts to the two primary hydroxyl groups. Silyl ethers are a popular and effective choice due to their tunable stability and selective removal under specific conditions.[9]

Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Application Conditions | Cleavage Conditions | Stability & Notes |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole, DMF, 0 °C to rt.[9] | TBAF in THF; HF/Pyridine.[9] | Stable to a wide range of conditions except for fluoride ions and strong acid.[10] |

| Methoxymethyl | MOM | MOMCl, DIPEA, DCM, 0 °C to rt.[11] | Acidic hydrolysis (e.g., HCl in THF/H₂O).[9] | Stable to most non-acidic conditions. |

| Trityl | Tr | TrCl, Pyridine, 0 °C to rt.[12] | Mild acid (e.g., TFA in DCM), or LiCl.[13][14] | A bulky group that offers steric hindrance and is acid-labile.[12] |

Expert Insight: The TBDMS group is a workhorse in organic synthesis because of its robustness and its selective removal with fluoride sources like tetrabutylammonium fluoride (TBAF).[9] This characteristic makes it an excellent orthogonal partner to the acid-labile Boc group.

Protocol 2: TBDMS Protection of the Diol

This protocol describes the protection of the primary hydroxyl groups of N-Boc-(1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Materials:

-

N-Boc-(1-Benzylpyrrolidine-3,4-diyl)dimethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve N-Boc-(1-Benzylpyrrolidine-3,4-diyl)dimethanol (1.0 eq) and imidazole (2.5 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add TBDMSCl (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Orthogonal Deprotection Strategy in Action

The true utility of this protecting group scheme is demonstrated during the selective deprotection steps.

Figure 2: Decision-making workflow for the selective deprotection of the fully protected (1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Protocol 3: Selective Boc Deprotection

Procedure:

-

Dissolve the fully protected intermediate (1.0 eq) in DCM.

-

Cool to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.

-

Stir at 0 °C for 1-2 hours, monitoring by TLC.[6]

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product is often a TFA salt and may require neutralization with a mild base (e.g., NaHCO₃) during an aqueous workup for subsequent reactions.

Protocol 4: Selective TBDMS Deprotection

Procedure:

-

Dissolve the fully protected intermediate (1.0 eq) in tetrahydrofuran (THF).

-

Add a 1M solution of TBAF in THF (2.2 eq).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Conclusion

The judicious selection and application of orthogonal protecting groups are paramount for the successful synthetic manipulation of (1-Benzylpyrrolidine-3,4-diyl)dimethanol. The Boc/TBDMS combination represents a robust and versatile strategy, enabling the selective functionalization of either the pyrrolidine nitrogen or the primary hydroxyl groups. The protocols detailed in this guide provide a reliable foundation for researchers in their synthetic endeavors with this important chiral building block.

References

-

Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Master Organic Chemistry. [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Alcohol Protecting Groups. (n.d.). [Link]

-

Protecting Groups For Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry. [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

-

Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

-

Protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

-

Protecting Groups. (n.d.). [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. (2022, June 13). ACG Publications. [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

MOM Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). ACS Publications. [Link]

-

ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. [Link]

-

Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed. (n.d.). PubMed. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (n.d.). Total Synthesis. [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (n.d.). NIH. [Link]

-

Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - ACS Publications. (2018, August 21). ACS Publications. [Link]

-

Synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][9][10]benzothiazin-2(4H) -yl)acetamides - Research Explorer - The University of Manchester. (n.d.). The University of Manchester. [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. - OoCities.org. (n.d.). OoCities.org. [Link]

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC - NIH. (2023, June 6). NIH. [Link]

-

Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11 - ResearchGate. (n.d.). ResearchGate. [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]

-

Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - - PubMed Central. (n.d.). PubMed Central. [Link]

-

LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. (2016, June 14). [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Protective Groups [organic-chemistry.org]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. RUA [rua.ua.es]

Application Notes & Protocols: A Guide to Synthesizing Analogs for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Analogs in Modern Drug Discovery

Structure-Activity Relationship (SAR) analysis is a foundational pillar of drug discovery, systematically exploring how modifications to a molecule's chemical structure influence its biological activity.[1] This iterative process of designing, synthesizing, and testing analogs of a hit or lead compound is crucial for optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[1][2] Understanding the nuanced relationships between a molecule's architecture and its function allows medicinal chemists to rationally design superior drug candidates, accelerating the journey from initial discovery to clinical development.[1][3]

This comprehensive guide provides an in-depth overview of the principles and practices involved in the synthesis of analogs for SAR studies. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to effectively design, execute, and interpret SAR campaigns.

Section 1: Rational Design of Analogs: Strategies and Considerations

The design of an analog library is a critical first step that dictates the efficiency and success of an SAR study. A well-designed library explores the chemical space around a lead compound in a systematic and informative manner.

Key Strategies for Analog Design

-

Truncation and Simplification: Initial analogs often involve simplifying the lead structure to identify the minimal pharmacophore required for activity. This can involve removing functional groups or simplifying complex ring systems.

-

Functional Group Modification: Systematically altering functional groups can probe their importance in target binding.[4] For example, a hydroxyl group could be converted to a methoxy group to differentiate between hydrogen bond donating and accepting capabilities.

-

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability.[5] Bioisosteres can be classified as classical (e.g., replacing a carboxylic acid with a tetrazole) or non-classical (e.g., replacing a phenyl ring with a thiophene ring).

-

Scaffold Hopping: This more advanced technique involves replacing the core scaffold of a molecule while retaining the key pharmacophoric elements. This can lead to the discovery of novel intellectual property and improved drug-like properties.

-

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation. If this results in increased activity, it provides valuable information about the bioactive conformation.

Computational Tools in Analog Design

Modern drug discovery leverages a suite of computational tools to guide the design of analog libraries. These tools can predict how structural changes will affect a molecule's properties, helping to prioritize which analogs to synthesize.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities.[6][4]

-

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into key binding interactions.[1][7]

-

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of how a ligand interacts with its target over time.[7]

Section 2: Synthesis of Analog Libraries: Methodologies and Protocols

The efficient synthesis of a diverse set of analogs is paramount to a successful SAR campaign. The choice of synthetic methodology depends on the core scaffold, the desired modifications, and the required scale.

Parallel Synthesis: Accelerating Analog Production

Parallel synthesis allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, where each reaction vessel contains a single, distinct product.[8] This approach is highly efficient for building focused libraries of analogs.[9][10]

This protocol describes the parallel synthesis of a small amide library from a common amine starting material and a diverse set of carboxylic acids in a 96-well plate format.

Materials:

-

96-well reaction block

-

Multi-channel pipette

-

Inert atmosphere manifold (e.g., nitrogen or argon)

-

Shaker

-

Stock solution of primary amine (e.g., benzylamine) in a suitable solvent (e.g., Dichloromethane - DCM)

-

Stock solutions of diverse carboxylic acids in a suitable solvent (e.g., DCM)

-

Coupling agent (e.g., HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Extraction solvent (e.g., Ethyl Acetate - EtOAc)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation: To each well of the 96-well reaction block, add the desired volume of the primary amine stock solution.

-

Addition of Carboxylic Acids: Using a multi-channel pipette, add the corresponding carboxylic acid stock solution to each well.

-

Addition of Coupling Reagents: To each well, add the HATU and DIPEA solutions.

-

Reaction: Seal the reaction block and shake at room temperature under an inert atmosphere for the desired reaction time (typically 2-16 hours).

-

Work-up: Quench the reactions by adding the saturated aqueous sodium bicarbonate solution to each well.

-

Extraction: Add EtOAc to each well, shake, and allow the layers to separate. Carefully remove the organic layer. Repeat the extraction.

-

Drying and Concentration: Pass the combined organic extracts through a 96-well filter plate containing anhydrous sodium sulfate. Concentrate the solvent in each well using a centrifugal evaporator.

-

Analysis: Analyze the purity and confirm the identity of each product using high-throughput techniques such as LC-MS.

Key Synthetic Reactions in Analog Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming carbon-carbon bonds, widely used in the synthesis of biaryl and related structures.[4][11]

Materials:

-

Aryl halide (or triflate)

-

Aryl boronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and heat source

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent(s) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][12]

Amide bond formation is one of the most common reactions in medicinal chemistry.[13]

Materials:

-

Carboxylic acid

-

Amine

-

Coupling agent (e.g., HATU, HBTU, EDCI)

-

Base (e.g., DIPEA, triethylamine)

-

Solvent (e.g., DMF, DCM)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer

Procedure:

-